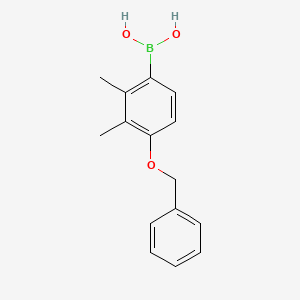

(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2,3-dimethyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-11-12(2)15(9-8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMRCUTKIIJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2,3 Dimethylphenyl Boronic Acid

Direct Borylation Approaches to Arylboronic Acids

Direct C-H borylation represents an atom-economical and increasingly popular method for the synthesis of arylboronic acids. This approach avoids the pre-functionalization of the aromatic ring (e.g., halogenation) that is required for traditional cross-coupling methods.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct introduction of a boryl group onto an aromatic ring. researchgate.netnih.gov The generally accepted mechanism for this transformation involves an iridium(III)/iridium(V) catalytic cycle. The active catalyst, typically an iridium(I) complex with a bipyridine-based ligand, reacts with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) to form an iridium(III)-tris(boryl) species. This species then undergoes oxidative addition to an aromatic C-H bond, forming a transient iridium(V) intermediate. Reductive elimination from this intermediate furnishes the arylboronate ester and an iridium(III)-hydrido-bis(boryl) complex, which is then regenerated to the active catalyst. nih.gov

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the borylation typically occurring at the least hindered C-H bond. nih.gov In the case of a hypothetical direct borylation of 1-(benzyloxy)-2,3-dimethylbenzene, the benzyloxy group is an ortho, para-director. However, the significant steric hindrance provided by the two adjacent methyl groups at positions 2 and 3, as well as the bulky benzyloxy group itself, would likely direct the borylation to the less sterically encumbered C-H positions, namely C-5 or C-6. The electronic influence of the activating benzyloxy group would favor borylation at C-6 (para to the benzyloxy group), but the steric hindrance from the adjacent methyl group at C-2 might lead to a mixture of products or favor the C-5 position. The choice of ligand on the iridium catalyst can also influence the regioselectivity of the borylation. nih.gov

| Catalyst System | Borylating Agent | Key Features | Potential Outcome for 1-(benzyloxy)-2,3-dimethylbenzene |

| [Ir(cod)Cl]₂ / dtbpy | Bis(pinacolato)diboron | Sterically driven regioselectivity | Borylation at C-5 or C-6, potential for mixture of isomers |

| Iridium complexes with modified phenanthroline ligands | Silylboranes | Can favor borylation at benzylic positions | Potential for competing benzylic C-H borylation |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uwindsor.casemanticscholar.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. rsc.org Alkoxy groups, such as the benzyloxy group, are known to function as effective DMGs. nih.gov

In the context of synthesizing (4-(benzyloxy)-2,3-dimethylphenyl)boronic acid, a DoM strategy would be challenging. The target boronic acid has the boryl group at the C-4 position relative to the benzyloxy group. A standard DoM approach on 1-(benzyloxy)-2,3-dimethylbenzene would be expected to direct lithiation to the C-6 position, which is ortho to the benzyloxy directing group. The presence of the methyl group at C-2 would likely hinder lithiation at that ortho position. To achieve borylation at the C-4 position via a DoM strategy, one would need to start with a substrate that has a directing group at either the C-3 or C-5 position relative to the desired borylation site. Given the substitution pattern of the target molecule, DoM is not a straightforward approach.

Indirect Synthetic Routes via Organometallic Intermediates

Indirect routes to arylboronic acids involve the initial formation of a carbon-metal bond, typically from an aryl halide, followed by quenching with a boron electrophile. These methods offer excellent regiochemical control, as the position of the boryl group is determined by the position of the halogen on the starting material.

The reaction of a Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, is a classic and widely used method for the synthesis of boronic acids. organic-chemistry.org This approach would begin with the synthesis of the appropriate aryl halide precursor, in this case, 1-(benzyloxy)-4-bromo-2,3-dimethylbenzene. This precursor can be prepared from the commercially available 4-bromo-2,3-dimethylphenol (B1283881) via a Williamson ether synthesis with benzyl (B1604629) bromide in the presence of a base like potassium carbonate.

Once the aryl bromide is obtained, the Grignard reagent, (4-(benzyloxy)-2,3-dimethylphenyl)magnesium bromide, can be formed by reacting it with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF). rsc.org Subsequent reaction of this Grignard reagent with a trialkyl borate at low temperature, followed by acidic workup, would yield the desired this compound.

| Step | Reactants | Reagents | Product |

| 1. Ether Synthesis | 4-Bromo-2,3-dimethylphenol, Benzyl bromide | K₂CO₃, Acetone | 1-(Benzyloxy)-4-bromo-2,3-dimethylbenzene |

| 2. Grignard Formation | 1-(Benzyloxy)-4-bromo-2,3-dimethylbenzene | Mg, THF | (4-(Benzyloxy)-2,3-dimethylphenyl)magnesium bromide |

| 3. Borylation | (4-(Benzyloxy)-2,3-dimethylphenyl)magnesium bromide | B(OⁱPr)₃, then H₃O⁺ | This compound |

A related and more modern approach is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). researchgate.netnih.gov This method is often preferred due to its milder reaction conditions and broader functional group tolerance compared to the Grignard-based method. The resulting boronate ester can then be hydrolyzed to the boronic acid if required.

Similar to Grignard reagents, organolithium reagents can be used to synthesize arylboronic acids. The organolithium intermediate can be generated from the corresponding aryl bromide, 1-(benzyloxy)-4-bromo-2,3-dimethylbenzene, via lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. Quenching of the resulting aryllithium species with a trialkyl borate would afford the target boronic acid after acidic workup.

Organozinc reagents offer an alternative with increased functional group tolerance compared to their Grignard and organolithium counterparts. The arylzinc reagent can be prepared by the direct insertion of activated zinc into the carbon-bromine bond of 1-(benzyloxy)-4-bromo-2,3-dimethylbenzene. These organozinc compounds can then participate in transition metal-catalyzed cross-coupling reactions with a boron source to yield the desired boronic acid derivative.

Precursor Considerations and Strategic Functional Group Integration

The successful synthesis of this compound is highly dependent on the strategic selection and preparation of key precursors. For the indirect routes, which offer superior regiochemical control for this specific target, the synthesis of 1-(benzyloxy)-4-bromo-2,3-dimethylbenzene is a critical step.

A plausible synthetic route to this precursor begins with the bromination of 2,3-dimethylphenol. The directing effects of the hydroxyl and methyl groups would need to be carefully considered to achieve selective bromination at the para-position to the hydroxyl group. Commercially available 4-bromo-2,3-dimethylphenol simplifies this process.

Synthesis of Halogenated Benzyloxy-dimethylphenyl Precursors

The synthesis of the necessary halogenated precursor, typically 4-bromo-1-(benzyloxy)-2,3-dimethylbenzene, begins with the protection of the hydroxyl group of 2,3-dimethylphenol, followed by regioselective halogenation.

The initial step is a standard Williamson ether synthesis. 2,3-Dimethylphenol is treated with a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then reacts with benzyl bromide or benzyl chloride to yield 1-(benzyloxy)-2,3-dimethylbenzene.

The subsequent step is the regioselective halogenation of the benzylated intermediate. Electrophilic aromatic substitution, such as bromination using N-Bromosuccinimide (NBS) or bromine in a suitable solvent, is employed. The directing effects of the substituents on the aromatic ring are critical for achieving the desired regioselectivity. The benzyloxy group is a potent ortho-, para-director, while the two methyl groups also exhibit ortho-, para-directing effects. The 4-position is para to the strongly activating benzyloxy group and ortho to one of the methyl groups, making it the most sterically accessible and electronically favorable site for electrophilic attack. This results in the preferential formation of the 4-halo-1-(benzyloxy)-2,3-dimethylphenyl precursor. For instance, procedures for the bromination of structurally similar compounds like 2,4-dimethylbenzoic acid and 4-methoxyphenol (B1676288) have been well-documented. rsc.orgnih.gov

| Step | Reaction | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Benzylation (Williamson Ether Synthesis) | 2,3-Dimethylphenol, Benzyl bromide (BnBr), K₂CO₃, Acetone, Reflux | 1-(Benzyloxy)-2,3-dimethylbenzene |

| 2 | Regioselective Bromination | 1-(Benzyloxy)-2,3-dimethylbenzene, N-Bromosuccinimide (NBS), CCl₄, Light/Heat | 4-Bromo-1-(benzyloxy)-2,3-dimethylbenzene |

Regioselective Introduction of Boronic Acid Functionality

With the halogenated precursor in hand, the boronic acid group is introduced regioselectively. The most common and effective method for this transformation is a lithiation-borylation sequence. nih.govscispace.com This powerful technique allows for the precise replacement of the halogen atom with a boronic acid group. bris.ac.uknih.gov

The process begins with a halogen-metal exchange. The precursor, 4-bromo-1-(benzyloxy)-2,3-dimethylbenzene, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether and cooled to a low temperature, typically -78 °C. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is then added dropwise. This results in the formation of a highly reactive aryllithium intermediate, (4-(benzyloxy)-2,3-dimethylphenyl)lithium.

This intermediate is immediately "trapped" by an electrophilic boron source. nih.gov A trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃, is added to the reaction mixture at the same low temperature. nih.govgoogle.com This forms a boronate ester intermediate. The reaction is then quenched and hydrolyzed, typically with an aqueous acid (e.g., HCl or H₂SO₄), to yield the final product, this compound. google.com The entire sequence is regioselective as the boronic acid functionality is installed exclusively at the position previously occupied by the halogen atom. An alternative, though sometimes lower-yielding method, involves the formation of a Grignard reagent from the aryl halide, which is then reacted with the borate ester. nih.govorganic-chemistry.org

| Step | Reaction | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Lithiation (Halogen-Metal Exchange) | 4-Bromo-1-(benzyloxy)-2,3-dimethylbenzene, n-Butyllithium (n-BuLi), THF, -78 °C | (4-(Benzyloxy)-2,3-dimethylphenyl)lithium (in situ) |

| 2 | Borylation & Hydrolysis | 1) Triisopropyl borate B(O-iPr)₃, -78 °C to RT 2) Aqueous HCl | This compound |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mit.edu

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

The Suzuki-Miyaura reaction is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organic halide or pseudohalide. youtube.com This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. youtube.com

The scope of the Suzuki-Miyaura reaction is exceptionally broad, accommodating a vast array of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (e.g., triflates, tosylates). nih.govorganic-chemistry.org Generally, the reactivity of the halide follows the order I > Br > Cl > F. Electron-deficient aryl halides are typically more reactive than their electron-rich counterparts. arkat-usa.org

For heteroaryl halides, the regioselectivity of the coupling can often be controlled based on the electronic properties and steric environment of the halogen's position on the heterocyclic ring. nih.gov While a wide range of heterocyclic compounds can be successfully coupled, challenges can arise with certain substrates due to catalyst inhibition by the heteroatom or instability of the heteroarylboronic acid. nih.gov Sterically hindered substrates, such as di-ortho-substituted aryl halides, can also present challenges, often requiring specialized catalysts and reaction conditions to achieve good yields. rsc.org

The choice of phosphine ligand is critical to the success of the Suzuki-Miyaura coupling, profoundly influencing the catalyst's stability, activity, and selectivity. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Herrmann groups, are often employed to promote the oxidative addition of less reactive aryl chlorides and to facilitate the reductive elimination step. The steric and electronic properties of the ligand can also influence the stereochemical outcome of the reaction, particularly in couplings involving stereodefined reactants. organic-chemistry.orgnih.gov The proper choice of ligand is key to overcoming challenges such as coupling with sterically demanding substrates. rsc.org

Table 1: Common Ligands in Suzuki-Miyaura Cross-Coupling

| Ligand Name | Structure | Key Features |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A common, relatively inexpensive ligand. |

| SPhos | A bulky biarylphosphine ligand, effective for a broad range of substrates. | |

| XPhos | Another bulky biarylphosphine ligand, often used for challenging couplings. | |

| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | An electron-rich and bulky ligand. |

This table presents a selection of commonly used ligands and is not exhaustive.

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step. youtube.comdeepdyve.com The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). deepdyve.comresearchgate.net The strength and nature of the base must be compatible with the functional groups present in the substrates.

The solvent system is also a key parameter. A variety of solvents can be used, often in combination with water, to ensure the solubility of both the organic substrates and the inorganic base. researchgate.netnih.gov Common solvent systems include toluene/water, dioxane/water, and THF/water. nih.gov The choice of solvent can influence the reaction kinetics and, in some cases, the product distribution. researchgate.net

Table 2: Representative Base and Solvent Systems in Suzuki-Miyaura Reactions

| Base | Solvent | Typical Substrates |

| K₂CO₃ | Toluene/Water | General purpose for many aryl bromides and iodides. |

| Cs₂CO₃ | Dioxane | Often used for more challenging couplings. |

| K₃PO₄ | THF/Water | A strong base, effective for aryl chlorides. |

| NaOH | Methanol/Water | Can be effective in certain systems. researchgate.net |

This table provides examples and is not a comprehensive guide to all possible combinations.

Other Pd-Catalyzed Transformations (e.g., C-N, C-O, C-S Bond Formation)

While specific examples involving this compound are not documented, boronic acids can participate in other palladium-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, although this is less common than their use in C-C bond formation.

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis, typically coupling amines with aryl halides. beilstein-journals.org While boronic acids are not the standard coupling partners for amines in this reaction, related palladium-catalyzed processes for C-N bond formation exist. organic-chemistry.orgnih.govresearchgate.net

C-O Bond Formation: Palladium-catalyzed C-O bond formation, or etherification, generally involves the coupling of an alcohol with an aryl halide. researchgate.net The use of boronic acids as the aryl source in these reactions is less common but has been reported, often requiring specific catalytic systems. mit.eduresearchgate.net

C-S Bond Formation: The formation of C-S bonds via palladium catalysis typically involves the reaction of a thiol with an aryl halide. nih.gov These reactions provide a powerful tool for the synthesis of aryl sulfides. rsc.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed transformations. Notably, the Chan-Lam coupling reaction utilizes copper catalysts to form C-N and C-O bonds by coupling amines and alcohols with boronic acids under mild, often aerobic, conditions. researchgate.netresearchgate.net This methodology is particularly useful for the synthesis of aryl amines and aryl ethers. While no specific examples of this compound in copper-catalyzed reactions were found, the general utility of arylboronic acids in these transformations is well-established. nih.govnih.gov

Chan-Lam Coupling and Variants

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol. cymitquimica.com This transformation is valued for its ability to be conducted under mild conditions, often at room temperature and open to the air. cymitquimica.com A thorough search of published research did not yield specific examples or mechanistic studies detailing the use of this compound as a substrate in Chan-Lam coupling reactions. Consequently, no data on its performance, such as reaction yields or substrate scope, can be provided.

Oxidative Homocoupling and Heterocoupling

Oxidative coupling reactions of arylboronic acids are pivotal for the synthesis of symmetrical and unsymmetrical biaryl compounds. These reactions often employ catalysts based on transition metals like palladium or copper. A detailed literature search found no specific studies reporting the oxidative homocoupling of this compound to its corresponding symmetrical biaryl, nor its participation in oxidative heterocoupling reactions with other organoboron reagents.

Other Transition Metal-Catalyzed Processes (e.g., Gold, Nickel, Cobalt)

Beyond the well-established palladium- and copper-catalyzed reactions, other transition metals such as gold, nickel, and cobalt have emerged as powerful catalysts for new transformations involving arylboronic acids. These methods can offer unique reactivity and selectivity.

Photoredox/Nickel Dual Catalysis for C-C Bond Formation

The combination of photoredox catalysis with nickel catalysis has become a prominent strategy for constructing C-C bonds under exceptionally mild conditions. This dual catalytic system allows for the generation of radical intermediates that can engage in cross-coupling pathways not easily accessible through traditional methods. However, an extensive search of scientific databases and journals did not uncover any specific instances where this compound has been utilized in photoredox/nickel dual-catalyzed C-C bond-forming reactions.

Gold-Catalyzed Cross-Coupling Reactions

Gold catalysis has gained significant attention for its unique ability to activate π-systems and, more recently, for its potential in cross-coupling reactions involving novel redox cycles. While gold-catalyzed methods for the allylation and oxidative coupling of various arylboronic acids have been developed, the literature search did not identify any reports that specifically employ this compound as a coupling partner. Therefore, no research findings or data tables regarding its behavior in gold-catalyzed processes can be presented.

Metal-Free Transformations Involving this compound

In an effort to develop more sustainable and cost-effective synthetic methods, transition-metal-free reactions of organoboron compounds have become an area of active research. These transformations rely on alternative activation modes to forge new bonds.

Radical Pathways

Metal-free radical reactions provide a distinct avenue for the functionalization of boronic acids. Radical intermediates can be generated from boronic acids through various activation methods, circumventing the need for transition metal catalysts. A review of the literature did not yield specific examples of this compound participating in metal-free transformations that proceed via radical pathways.

Reactivity and Mechanistic Insights of 4 Benzyloxy 2,3 Dimethylphenyl Boronic Acid in Organic Transformations

Functional Group Transformations

The carbon-boron bond in arylboronic acids such as (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid is a versatile functional group that can undergo various transformations. Two fundamental reaction pathways are protonolysis, which involves the cleavage of the C–B bond and its replacement with a C–H bond, and derivatization, where the boronic acid moiety is converted into other functional groups, significantly expanding its synthetic utility.

Protonolysis (Protodeboronation)

Protonolysis, often termed protodeboronation, is a chemical process where a proton source cleaves the carbon-boron bond. wikipedia.org This reaction converts the boronic acid back to its corresponding arene, in this case, 1-(benzyloxy)-2,3-dimethylbenzene. While sometimes utilized as a deliberate synthetic step, it is more frequently encountered as an undesired side reaction, particularly during metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orgnih.gov

The susceptibility of an arylboronic acid to protonolysis is dependent on several factors, including the pH of the reaction medium, temperature, and the electronic nature of the substituents on the aromatic ring. wikipedia.orged.ac.uk Mechanistic studies on various substituted phenylboronic acids have revealed that the reaction can proceed through different pathways. In aqueous media, both general acid-catalyzed and specific base-catalyzed mechanisms have been identified. wikipedia.orgresearchgate.net The base-catalyzed pathway often involves the formation of a more reactive tetrahedral boronate species, which then reacts with a proton source like water to undergo C–B bond cleavage. wikipedia.org For highly electron-deficient arenes, a pathway involving a transient aryl anionoid intermediate has also been described. nih.gov

Derivatization Reactions

The boronic acid group is a valuable precursor for a wide array of other functional groups. Derivatization reactions allow for the stereospecific replacement of the C–B bond with C-heteroatom bonds, including C–N, C–O, and C–S bonds.

A prominent example of such a derivatization is the Chan-Lam coupling reaction. organic-chemistry.org This copper-catalyzed process enables the formation of carbon-nitrogen and carbon-oxygen bonds by coupling arylboronic acids with amines, anilines, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgorganic-chemistry.org The reaction is highly valued for its operational simplicity, often proceeding at room temperature and open to the air. organic-chemistry.org

The general mechanism involves the transmetalation of the aryl group from boron to a copper(II) catalyst, followed by coordination of the amine or alcohol and subsequent reductive elimination to form the desired product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

Although specific examples detailing the Chan-Lam coupling of this compound are not available, the reactivity of structurally similar arylboronic acids provides insight into its expected behavior. The reaction is generally tolerant of a wide variety of functional groups on both the boronic acid and the coupling partner. organic-chemistry.orgacs.org For instance, copper(II) acetate is a commonly used catalyst, often in the presence of a base like pyridine or 2,6-lutidine, and sometimes with additives like myristic acid to improve catalyst solubility and reaction rates. organic-chemistry.org

Below is a table summarizing representative Chan-Lam amination reactions with various arylboronic acids, illustrating the typical conditions and scope of this transformation.

| Arylboronic Acid | Coupling Partner | Catalyst/Base/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Aniline | Cu(OAc)₂, 2,6-Lutidine, Myristic Acid / CH₂Cl₂ | Room Temp, 48 h | Diphenylamine | 91 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | Morpholine | Cu(OAc)₂ / CH₂Cl₂ | Room Temp, 72 h | 4-(4-Methoxyphenyl)morpholine | 90 | organic-chemistry.org |

| p-Tolylboronic acid | p-Anisidine | Cu(OAc)₂, 2,6-Lutidine, Myristic Acid / CH₂Cl₂ | Room Temp, 48 h | 4-Methoxy-4'-methyldiphenylamine | 88 | organic-chemistry.org |

| Phenylboronic acid | Benzylamine | Cu(OAc)₂, 2,6-Lutidine, Myristic Acid / CH₂Cl₂ | Room Temp, 48 h | N-Benzylaniline | 64 | organic-chemistry.org |

| (3-(Benzyloxy)phenyl)boronic acid pinacol (B44631) ester | p-Anisidine | Cu(OAc)₂, Cs₂CO₃ / Toluene | 65 °C, 32 h | N-[3-(Benzyloxy)phenyl]-4-methoxyaniline | 59 | acs.orgwhiterose.ac.uk |

Based on these examples, it is anticipated that this compound would readily participate in copper-catalyzed amination and etherification reactions to furnish the corresponding N-aryl amines and diaryl ethers, respectively. Such transformations underscore the compound's potential as a versatile building block in the synthesis of more complex molecular architectures.

Applications of 4 Benzyloxy 2,3 Dimethylphenyl Boronic Acid in Complex Molecule Synthesis

Construction of Advanced Organic Scaffolds and Architectures

The strategic placement of the boronic acid group, ortho to a methyl group and meta to another, on the benzyloxy-substituted phenyl ring, allows for precise control over the formation of new chemical bonds. This control is fundamental to the construction of intricate organic molecules with well-defined three-dimensional structures.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaromatic systems. rsc.org (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid serves as an excellent coupling partner in these reactions, readily reacting with a wide range of aryl and heteroaryl halides or triflates under palladium catalysis. youtube.com The reaction's high functional group tolerance and generally high yields make it a preferred method for constructing these important structural motifs. semanticscholar.org

The general scheme for a Suzuki-Miyaura coupling involving this compound is depicted below:

Figure 1: General Suzuki-Miyaura cross-coupling reaction with this compound.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, like Na₂CO₃ or K₃PO₄, in a suitable solvent system. The choice of reaction conditions can be tailored to the specific substrates being coupled. The resulting biaryl products incorporate the benzyloxy-2,3-dimethylphenyl moiety, which can be a key structural element in larger, more complex molecules.

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table is illustrative and provides examples of potential coupling partners.

| Aryl Halide/Triflate (Ar-X) | Product | Potential Application Area |

| 4-Bromotoluene | 4'-(Benzyloxy)-2',3'-dimethyl-[1,1'-biphenyl]-4-yl)methane | Materials Science |

| 2-Chloropyridine | 2-(4-(Benzyloxy)-2,3-dimethylphenyl)pyridine | Medicinal Chemistry |

| 1-Naphthyl triflate | 1-(4-(Benzyloxy)-2,3-dimethylphenyl)naphthalene | Organic Electronics |

Beyond the formation of biaryl systems, this compound is instrumental in the construction of various benzylic bonds.

C-N and C-O Bond Formation: The Chan-Lam coupling reaction provides a powerful method for the formation of aryl-nitrogen and aryl-oxygen bonds. acsgcipr.orgambeed.com This copper-catalyzed reaction couples aryl boronic acids with amines, amides, or alcohols to furnish the corresponding N-aryl or O-aryl products. nih.gov this compound is a suitable substrate for this transformation, enabling the introduction of the benzyloxy-2,3-dimethylphenyl moiety onto a range of nitrogen- and oxygen-containing molecules under relatively mild conditions, often open to the air. nih.govorganic-chemistry.org

C-C Bond Formation: The formation of benzylic C-C bonds can be achieved through modifications of cross-coupling strategies. For instance, palladium-catalyzed Suzuki-Miyaura coupling of benzylic halides with aryltrifluoroborates, derived from the corresponding boronic acids, is an effective route to methylene-linked biaryl systems. semanticscholar.org Furthermore, the in situ preparation of reactive benzylic boronic acids from diazo compounds and boronic acids allows for iterative C-C bond-forming reactions. iucr.org

Role as a Precursor in Multi-Step Synthetic Sequences

The stability and predictable reactivity of this compound make it an ideal starting material or intermediate in lengthy and complex synthetic campaigns.

Divergent synthesis aims to generate a library of structurally related compounds from a common intermediate. The boronic acid functionality is well-suited for this approach. To circumvent the potential instability of boronic acids to certain reagents, they can be converted into more robust derivatives, such as N-methyliminodiacetic acid (MIDA) boronates. organic-chemistry.orgsemanticscholar.org These protected boronic acids are stable to a wide range of reaction conditions, including chromatography, allowing them to be carried through multiple synthetic steps. organic-chemistry.org The MIDA group can then be readily cleaved under mild conditions to regenerate the free boronic acid, which can then be subjected to a variety of coupling reactions to generate a diverse set of final products.

A key feature of this compound is the presence of the benzyloxy group, which serves as a protected form of a phenol. After the boronic acid has been utilized in a coupling reaction, the benzyl (B1604629) protecting group can be selectively removed to reveal the free hydroxyl group. This transformation is crucial for accessing a wider range of functionalized molecules and for the synthesis of many natural products and pharmaceutical agents.

Several methods are available for the chemoselective cleavage of the benzyl ether in the presence of other functional groups. organic-chemistry.org Catalytic transfer hydrogenolysis, using a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, is a common and mild method. iucr.orgjk-sci.com This approach avoids the use of gaseous hydrogen, making it experimentally more convenient. acsgcipr.org

Table 2: Methods for Chemoselective Debenzylation

| Reagent/Method | Conditions | Advantages |

| Pd/C, H₂ | Typically room temperature, atmospheric or elevated pressure | High efficiency, clean reaction |

| Pd/C, Ammonium Formate | Reflux in a suitable solvent (e.g., methanol) | Avoids use of H₂ gas, mild |

| BCl₃, Pentamethylbenzene (B147382) | Low temperature (e.g., -78 °C) | Highly chemoselective, tolerates acid-sensitive groups |

| Visible-light-mediated oxidation | DDQ as photooxidant | Mild, tolerates groups sensitive to reduction |

The choice of deprotection method depends on the functional groups present in the rest of the molecule. For instance, methods involving boron trichloride (B1173362) (BCl₃) with a cation scavenger like pentamethylbenzene can be employed at low temperatures and are compatible with a wide array of sensitive functional groups. organic-chemistry.org Visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant offers another mild alternative that is orthogonal to many traditional protecting group strategies. nih.gov

Relevance in the Synthesis of Pharmaceutical and Agrochemical Intermediates (excluding clinical data)

The structural motifs accessible through the use of this compound are prevalent in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Boron-containing compounds themselves have shown significant potential in agrochemical discovery. researchgate.net

The biaryl and substituted aromatic structures generated from this boronic acid are key pharmacophores in many drug candidates. The benzyloxy group, in particular, is a common feature in molecules designed to interact with biological targets. For example, quinazoline (B50416) derivatives bearing benzyloxy groups have been investigated for their potential biological activities.

A notable application is in the synthesis of precursors to complex pharmaceutical agents. For instance, a related compound, 4-benzyloxyphenylboronic acid, has been used in the synthesis of an intermediate for Lasofoxifene, a selective estrogen receptor modulator. Furthermore, a patent describes the use of 4-phenoxyphenylboronic acid in a Suzuki coupling reaction to prepare 4-phenoxyphenylpyrazolopyrimidine amide derivatives, highlighting the industrial relevance of such boronic acids in the synthesis of complex heterocyclic systems with potential pharmaceutical applications. The unique substitution pattern of this compound allows for the introduction of a specific steric and electronic environment into the target molecule, which can be crucial for its biological activity.

Computational and Theoretical Investigations Pertaining to 4 Benzyloxy 2,3 Dimethylphenyl Boronic Acid

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms at the molecular level. For reactions involving (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid, DFT calculations can map out entire reaction pathways, identify key intermediates, and determine the energetic barriers of transition states, offering insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.net

Arylboronic acids are cornerstone reagents in a multitude of catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. DFT studies are instrumental in detailing the elementary steps of such catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. researchgate.net

In a hypothetical palladium-catalyzed cross-coupling reaction involving this compound, DFT can be used to calculate the free energies of all species involved in the catalytic cycle. The cycle typically begins with the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with a palladium(II) complex. The bulky benzyloxy group and the two ortho-methyl groups on the phenyl ring would sterically influence the approach to the palladium center, an effect that can be quantified through computation. DFT calculations would model the structures and relative energies of key intermediates, such as the pre-transmetalation complex, the palladium-aryl intermediate, and the final product complex before catalyst regeneration. researchgate.net

Table 1: Hypothetical Relative Free Energies of Intermediates in a Pd-Catalyzed Cross-Coupling Cycle

| Intermediate | Description | Hypothetical ΔG (kcal/mol) |

| I | Pd(0)L₂ Catalyst | 0.0 |

| II | Oxidative Addition Complex (Ar-Pd(II)-X-L₂) | -5.2 |

| III | Boronate Complex [(R-B(OH)₃)⁻] | +3.5 |

| IV | Transmetalation Complex | -15.8 |

| V | Reductive Elimination Precursor | -12.1 |

| Product | Biaryl Product + Regenerated Catalyst | -25.0 |

This interactive table presents a simplified model of the energetic landscape for a catalytic cycle, illustrating how DFT can quantify the stability of intermediates.

The selectivity of a chemical reaction is determined by the relative energy barriers of competing reaction pathways. DFT is adept at locating and characterizing the transition state (TS) structures for these pathways. For this compound, this is particularly relevant in reactions where regioselectivity or stereoselectivity is a concern.

For instance, in a reaction with an unsymmetrical electrophile, the substituents on the boronic acid can direct the outcome. The electron-donating methyl groups and the electronically complex benzyloxy group influence the nucleophilicity of the ipso-carbon. Transition state analysis can reveal the energetic preference for one reaction pathway over another. nih.gov By calculating the activation energies (ΔG‡) for competing transition states, chemists can predict the major product and devise strategies to enhance selectivity, such as modifying the ligand on the metal catalyst or changing the solvent. nih.gov For example, a lower activation barrier for the desired product's transition state would indicate higher selectivity under kinetic control.

Table 2: Example of Transition State Energy Comparison for Competing Pathways

| Reaction Pathway | Transition State | Hypothetical Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Pathway A (Desired) | TS-A | 20.5 | Major Product |

| Pathway B (Undesired) | TS-B | 23.8 | Minor Product |

This table illustrates how calculated activation energies can be used to predict the selectivity of a reaction.

Conformational Analysis and Steric Effects of the Benzyloxy Group

The three-dimensional shape (conformation) of a molecule is critical to its reactivity. The bulky benzyloxy group, along with the adjacent methyl group at the 2-position, imposes significant steric constraints on this compound. These groups influence the orientation of the boronic acid moiety relative to the phenyl ring.

Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational landscape of the molecule. By systematically rotating key dihedral angles (e.g., the C-C-B(OH)₂, C-O-C-C angles), a conformational energy profile can be generated. These calculations typically show that conformations minimizing steric clash between the benzyloxy group, the methyl groups, and the boronic acid hydroxyls are energetically favored. nih.gov The lowest energy conformer represents the most populated state of the molecule and is crucial for predicting its interaction with other reagents or catalysts. nih.govnih.gov A study on a related 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid found that the conformation of the C—O—C—C unit is typically close to anti to minimize steric hindrance. nih.gov

Table 3: Hypothetical Conformational Energy Profile for C-B Bond Rotation

| Dihedral Angle (C₂-C₁-B-O) | Relative Energy (kcal/mol) | Description |

| 0° | +5.8 | Eclipsed conformation (high steric strain) |

| 60° | +1.5 | Gauche conformation |

| 90° | +0.2 | Near-perpendicular (low steric strain) |

| 180° | 0.0 | Perpendicular (lowest energy conformation) |

This interactive table demonstrates how computational scans of dihedral angles can identify the most stable molecular conformation.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of an arylboronic acid dictate its reactivity. The substituents on the aromatic ring of this compound significantly modulate its electronic structure.

Methyl Groups (-CH₃): The two methyl groups at the 2- and 3-positions are electron-donating through an inductive effect, increasing the electron density on the phenyl ring.

Benzyloxy Group (-OCH₂Ph): This group has a dual electronic nature. The oxygen atom is electron-donating via resonance (mesomeric effect), but it is also electron-withdrawing through induction.

DFT calculations can quantify these effects by computing various electronic descriptors. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org

Furthermore, calculated properties like Mulliken charges or Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule, indicating the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon atom attached to the boron. ucsf.edu This information is critical for predicting the molecule's behavior in reactions like Suzuki coupling, where the aryl group is transferred as a nucleophile, or in protodeboronation, an undesirable side reaction. acs.orgresearchgate.net

Table 4: Representative Electronic Properties for Substituted Phenylboronic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylboronic Acid | -6.8 | -1.2 | 5.6 |

| 4-Methylphenylboronic Acid | -6.5 | -1.1 | 5.4 |

| 4-Methoxyphenylboronic Acid | -6.3 | -1.0 | 5.3 |

| This compound (Estimated) | -6.2 | -1.0 | 5.2 |

This table shows how substituents affect key electronic parameters, influencing molecular reactivity. Values for the subject compound are estimated based on substituent effects.

Molecular Modeling for Rational Design of Synthetic Methodologies

Computational modeling is no longer just an explanatory tool; it is a predictive one that enables the rational design of new synthetic methods and molecules. nih.govindexcopernicus.com By simulating reaction pathways and molecular interactions, chemists can pre-emptively select optimal conditions, catalysts, or substrates, saving significant time and resources in the laboratory. nih.gov

For this compound, molecular modeling could be used to:

Design Selective Catalysts: If this boronic acid is a substrate in a cross-coupling reaction, docking studies could be performed to model its interaction with various palladium-ligand complexes. This can help identify a ligand that offers the best fit, minimizing steric hindrance and promoting efficient transmetalation. acs.org

Predict Reaction Outcomes: By building computational models of potential reaction pathways, including desired transformations and undesired side reactions (e.g., homo-coupling or protodeboronation), the feasibility of a new synthetic route can be assessed. acs.org

Develop Novel Reagents: If this compound is a building block for a larger, functional molecule (e.g., a pharmaceutical agent or a material), modeling can guide the design of its derivatives. nih.govrsc.org For example, if the target is an enzyme inhibitor, docking simulations can predict the binding affinity of various derivatives, allowing for the synthesis of only the most promising candidates. acs.org

Through these predictive capabilities, molecular modeling accelerates the discovery process, leading to the development of more efficient, selective, and sustainable synthetic methodologies.

Emerging Research Directions and Future Perspectives for 4 Benzyloxy 2,3 Dimethylphenyl Boronic Acid Chemistry

Development of Sustainable Synthetic Protocols

A significant trend in modern chemistry is the development of environmentally benign synthetic methods. For boronic acid chemistry, this involves moving away from hazardous solvents and developing robust systems for catalyst recovery and reuse.

The Suzuki-Miyaura coupling, a cornerstone reaction for arylboronic acids, has traditionally relied on solvents such as DMF, NMP, and 1,4-dioxane, which are now recognized as environmentally hazardous. acsgcipr.org Research efforts are now directed towards replacing these with "green" solvents that are less toxic and derived from renewable resources. inovatus.es A range of more environmentally friendly solvents, including 2-Me-THF, t-amyl alcohol, cyclopentyl methyl ether (CPME), and various carbonates, have been successfully evaluated for Suzuki-Miyaura couplings. nih.govacs.orgnih.gov These solvents not only reduce the environmental impact but can also offer comparable or even superior yields in certain applications. nih.govacs.org

Catalyst recycling is another critical aspect of sustainable chemistry, particularly given the high cost and environmental footprint associated with precious metals like palladium. acsgcipr.org The development of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), is a key strategy. acsgcipr.org These catalysts can be easily separated from the reaction mixture and reused multiple times, making the process more economical and sustainable. inovatus.es Furthermore, novel approaches are being explored, such as the use of renewable, boronic acid-affiliated nano-adsorbents designed to recycle enzymatic catalysts, showcasing innovative strategies for catalyst recovery. rsc.org

Comparison of Solvents for Boronic Acid Cross-Coupling Reactions

Click to view interactive data table

| Solvent Class | Traditional Solvents | Green Alternatives | Key Advantages of Green Alternatives |

|---|---|---|---|

| Ethers | 1,4-Dioxane, THF | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher boiling points, greater stability, derived from renewable sources. acsgcipr.orgnih.gov |

| Amides/Aprotic | DMF, DMAc, NMP | Dimethyl carbonate (DMC), Diethyl carbonate (DEC) | Lower toxicity, biodegradable. acs.org |

| Alcohols | - | tert-Amyl alcohol | Considered a greener alternative to many polar aprotic solvents. nih.govnih.gov |

| Aqueous Systems | - | Water or mixed aqueous systems | Reduces organic waste, often simplifies product isolation. acsgcipr.orgnih.gov |

Photochemical and electrochemical methods are emerging as powerful, sustainable alternatives for the synthesis of arylboronic acids. These techniques often proceed under mild, room-temperature conditions, avoiding the need for harsh reagents or high energy input.

Photochemical synthesis utilizes visible light to induce the formation of aryl radicals from precursors like aryl halides. nih.govorganic-chemistry.org In these systems, a photocatalyst absorbs light and initiates a single-electron transfer process, leading to the generation of the radical species, which is then trapped by a diboron (B99234) reagent to form the C-B bond. nih.govnih.gov This approach has been successfully applied to a variety of aryl halides and triflates, demonstrating broad functional group tolerance. nih.gov

Electrochemical synthesis offers another mild and efficient route to arylboronic acids. sciencemadness.org This method involves the reductive coupling of an aromatic halide with a trialkyl borate (B1201080) in an electrochemical cell, often using a sacrificial aluminum or magnesium anode. sciencemadness.org This process circumvents the need for pre-forming highly reactive organometallic reagents like Grignard or organolithium compounds, which have limited functional group compatibility. sciencemadness.org Electrosynthesis represents a transition-metal-free strategy that is both atom-efficient and cost-effective. researchgate.net

Emerging Synthetic Approaches for Arylboronic Acids

Click to view interactive data table

| Approach | Key Principle | Typical Precursors | Advantages | Reference |

|---|---|---|---|---|

| Photochemical Borylation | Visible-light induced photoredox catalysis generates an aryl radical which is trapped by a boron source. | Aryl halides (I, Br, Cl), Aryl triflates | Mild conditions, metal-free options, high functional group tolerance. | nih.govorganic-chemistry.org |

| Electrochemical Borylation | Electroreduction of an aryl halide in the presence of a boron electrophile. | Aryl halides (Br, Cl) | Avoids stoichiometric organometallic reagents, mild conditions, high atom economy. | sciencemadness.orgresearchgate.net |

Advanced Functionalization Strategies

The complex structure of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid, featuring multiple distinct reactive sites, makes it an ideal candidate for advanced functionalization strategies that allow for precise and selective molecular editing.

Orthogonal cross-coupling refers to the sequential modification of a multifunctional molecule where different reactive sites can be addressed independently without interfering with one another. A molecule containing both a boronic acid and another handle, such as a halide, can undergo sequential, distinct coupling reactions. db-thueringen.de For instance, the boronic acid moiety could participate in a Suzuki-Miyaura coupling, followed by a Sonogashira coupling at the halide site, enabling the modular construction of complex architectures. db-thueringen.de

Chemoselectivity is crucial when a molecule contains multiple similar functional groups. In the context of boronic acid chemistry, this can involve the selective reaction of a boronic acid in the presence of its corresponding boronate ester, or vice versa. nih.govchemrxiv.org Recent studies have shown that chemoselective oxidation of a boronic acid can be achieved in the presence of a boronic acid pinacol (B44631) (BPin) ester by using a biphasic reaction system. nih.govrsc.org In this system, the boronic acid is selectively converted to a water-soluble boronate and transferred to the aqueous phase for oxidation, leaving the BPin ester untouched in the organic phase. nih.gov This level of control allows for transformations that would be impossible under standard homogeneous conditions and can even invert conventional reactivity patterns. nih.gov

Examples of Chemoselective Transformations in Organoboron Chemistry

Click to view interactive data table

| Transformation | Competing Groups | Selective Strategy | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | Aryl Boronic Acid vs. Aryl Boronic Ester (BPin) | Biphasic reaction with selective phase transfer of the boronic acid. | The boronic acid is selectively oxidized to a phenol, while the BPin ester remains intact. | nih.govrsc.org |

| Homologation | Aryl Boronic Acid vs. Halomethyl Boronic Ester (BPin) | Palladium-catalyzed reaction with chemoselective transmetalation of the arylboronic acid. | The arylboronic acid couples with the halomethyl BPin to form a benzyl (B1604629) BPin product. | nih.govchemrxiv.org |

| Cross-Coupling | Aryl Chloride vs. Benzylic Boronic Ester (BPin) | Stepwise Suzuki-Miyaura coupling at different termini. | Allows for selective formation of either a biaryl or a diarylmethane product. | nih.gov |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex, value-added molecules at a late step in their synthesis. scispace.comresearchgate.net This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis for each new compound. scispace.com

C-H borylation, typically catalyzed by iridium, has become a premier tool for LSF. rsc.orgnih.gov This reaction allows for the direct conversion of a C-H bond on a complex scaffold into a C-B bond, installing a boronic acid or ester group that can then be used in a vast array of subsequent transformations (e.g., Suzuki coupling, oxidation, amination). nih.govacs.org High-throughput experimentation (HTE) platforms are being developed to rapidly screen catalysts and conditions to find optimal regioselectivity for C-H borylation on new, complex substrates. acs.orgsynthical.com Therefore, a molecule like this compound can be used as the coupling partner after LSF has been performed on a drug candidate, or the substituted phenylboronic acid motif itself could be installed onto a larger molecule via a late-stage C-H activation event.

Expansion into Novel Catalytic Systems

While boronic acids are overwhelmingly used as stoichiometric reagents in cross-coupling reactions, an exciting and expanding area of research explores their use as catalysts themselves. nih.govacs.org The Lewis acidic nature of the boron atom allows arylboronic acids to act as potent, metal-free organocatalysts for a variety of organic transformations. ualberta.caresearchgate.net

This catalytic activity stems from the ability of the boronic acid to reversibly form covalent bonds with hydroxyl groups, thereby activating them for subsequent reactions. ualberta.ca This mode of activation has been successfully applied to the direct functionalization of carboxylic acids, alcohols, and oximes. ualberta.ca For example, electron-deficient arylboronic acids can catalyze Friedel-Crafts-type reactions by activating alcohols through polarization of the C-O bond. ualberta.ca Boronic acids have also been employed as hydrogen bond donor catalysts for the efficient conversion of CO2 and epoxides into cyclic carbonates in water, showcasing their potential in green chemistry applications. acs.org This dual role as both a key synthetic building block and a potential catalyst significantly broadens the future scope and utility of compounds like this compound.

Potential in Advanced Material Precursors (excluding material properties)

This compound serves as a promising precursor for a variety of advanced materials, primarily due to the reactive nature of the boronic acid functional group. This group readily participates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern polymer and materials chemistry for the formation of carbon-carbon bonds.

The benzyloxy and dimethylphenyl functionalities of the molecule offer avenues for creating materials with tailored structures. The bulky benzyloxy group can influence the steric interactions during polymerization, potentially leading to polymers with specific conformational properties. The dimethyl substitution pattern on the phenyl ring further adds to the steric profile and can affect the electronic properties of the resulting material.

Table 1: Potential Applications of this compound as a Material Precursor

| Material Class | Synthetic Utility of the Boronic Acid | Potential Research Direction |

| Conjugated Polymers | Serves as a monomer in Suzuki-Miyaura polycondensation reactions to form the polymer backbone. | Investigation into the synthesis of novel conjugated polymers for applications in organic electronics, where the specific substitution pattern could influence band gap and charge transport. |

| Metal-Organic Frameworks (MOFs) | Can be utilized as an organic linker to coordinate with metal ions, forming porous crystalline structures. nih.gov | Design and synthesis of new MOFs where the benzyloxy and dimethylphenyl groups modify the pore environment and functionality. nih.gov |

| Dendrimers and Macromolecules | Acts as a building block for the stepwise synthesis of complex, highly branched macromolecules. | Exploration of its use in the divergent or convergent synthesis of dendrimers for applications in catalysis or drug delivery. |

Detailed research into the polymerization behavior of this compound with various co-monomers would be a critical step in realizing its potential. Studies would need to focus on optimizing reaction conditions to achieve high molecular weight polymers with well-defined structures. Similarly, its incorporation into MOFs would require systematic investigation of its coordination chemistry with different metal centers. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The synthesis and application of boronic acids, in general, have been significantly advanced by the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Flow Chemistry:

Continuous flow processes are particularly well-suited for the synthesis of boronic acids, which can involve reactive intermediates. organic-chemistry.org Flow reactors allow for precise control of temperature, pressure, and reaction time, leading to higher yields and purities. organic-chemistry.orgrsc.org While a specific continuous flow synthesis for this compound has not been detailed in the literature, established protocols for other arylboronic acids could be readily adapted. rsc.org This would involve the continuous lithiation of a corresponding aryl halide followed by quenching with a borate ester, all within a closed-loop flow system. organic-chemistry.org

Table 2: Comparison of Batch vs. Flow Synthesis for Arylboronic Acids

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.org |

| Temperature Control | Prone to hotspots | Precise and uniform organic-chemistry.org |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes and containment rsc.org |

| Scalability | Often requires re-optimization | Readily scalable by extending operation time or "numbering-up" reactors |

Automated Synthesis:

Automated synthesis platforms can accelerate the exploration of the chemical space around this compound. These systems can perform multiple reactions in parallel, enabling the rapid synthesis of libraries of compounds for screening as advanced material precursors. For instance, an automated platform could be programmed to perform a series of Suzuki-Miyaura coupling reactions between this compound and a diverse set of aryl halides to quickly identify promising combinations for new materials. researcher.life The integration of purification and analysis tools within these platforms further streamlines the discovery process.

Future research will likely focus on developing a dedicated continuous flow synthesis for this compound and its derivatives. Furthermore, its incorporation as a standard building block in automated synthesis platforms would significantly lower the barrier to its use in the discovery of novel advanced materials.

Q & A

Q. What are the key synthetic applications of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid in organic chemistry?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The boronic acid moiety reacts with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). The benzyloxy and dimethyl substituents enhance steric and electronic properties, influencing regioselectivity in coupling reactions .

Q. What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., benzyloxy protons at ~4.9 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass ≈ 256.11 g/mol).

- Infrared Spectroscopy (IR) : Identifies functional groups (B-O stretch ~1340 cm⁻¹, aromatic C-H ~3000 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent protodeboronation and oxidation. Prolonged exposure to moisture or air can degrade the boronic acid group, reducing reactivity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency using this boronic acid?

Optimization involves:

- Catalyst Selection : Pd(OAc)₂ with ligands (e.g., SPhos) improves turnover in sterically hindered systems.

- Solvent Systems : Use toluene/ethanol (3:1) for solubility and base compatibility.

- Temperature Control : Reactions typically proceed at 80–100°C for 12–24 hours. Monitor progress via TLC or LC-MS, and purify using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies mitigate protodeboronation during synthesis or storage?

Q. How do the substituents (benzyloxy and dimethyl groups) influence reactivity in cross-coupling reactions?

- Steric Effects : The 2,3-dimethyl groups hinder rotation, favoring planar transition states in coupling.

- Electronic Effects : Benzyloxy acts as an electron-donating group, activating the boronic acid toward electrophilic aryl partners. Comparative studies with analogs (e.g., 4-benzyloxy vs. 4-methoxy) show higher yields due to reduced steric bulk .

Q. What role does this compound play in enzyme inhibition or biochemical studies?

The boronic acid group forms reversible covalent bonds with serine hydrolases (e.g., proteases), making it a candidate for enzyme inhibition. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd ≈ µM range) .

Q. How can computational methods (e.g., DFT) predict its reactivity in novel reactions?

- Density Functional Theory (DFT) : Models transition states in cross-coupling to predict regioselectivity.

- Molecular Dynamics (MD) : Simulates interactions with biomolecules (e.g., glycoproteins) for drug design. Computational data align with experimental results, such as bond angles (B-C bond ~1.55 Å) and charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.